

Technical Guide: Antibacterial Agent 166 (Compound 19q)

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Compound of Interest

Compound Name: Antibacterial agent 160

Cat. No.: B12368618

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This document serves as an in-depth technical guide on the discovery, origin, and mechanism of action of Antibacterial Agent 166, intended for researchers, scientists, and drug development professionals.

Discovery and Origin

Antibacterial agent 166 (Compound 19q) was discovered through a drug repositioning strategy aimed at identifying new inhibitors of *Fusobacterium nucleatum*.^{[1][2]} This bacterium has been implicated in the promotion of colorectal cancer (CRC) proliferation and metastasis. The initial screening of 2,272 off-patent drugs identified Nitisinone as a promising lead compound with anti-*F. nucleatum* activity.^{[1][2]}

Nitisinone is a medication used to treat hereditary tyrosinemia type 1 and alkaptonuria.^[3] Its mechanism of action in these conditions is the inhibition of 4-Hydroxyphenylpyruvate dioxygenase (HPPD).^[3] The discovery that Nitisinone also possesses antibacterial properties prompted further chemical optimization to enhance its potency against *F. nucleatum*. This led to the synthesis of a series of derivatives, from which compound 19q, now designated as Antibacterial agent 166, emerged as a highly effective and selective inhibitor.^{[1][4]}

Quantitative Data

The following tables summarize the key quantitative data for Antibacterial Agent 166.

Table 1: In Vitro Activity

Parameter	Value	Cell Line / Organism	Reference
MIC ₅₀	1 µg/mL	Fusobacterium nucleatum	[1][4][5]
IC ₅₀ (Antiproliferative)	11 µM	MC-38 (murine colon adenocarcinoma)	[4][5]
IC ₅₀ (Antiproliferative)	16 µM	Human normal cell lines	[4][5]

Table 2: In Vivo Pharmacokinetics

Parameter	Value	Dosing	Reference
Half-life (t _{1/2})	~0.068 h	1 mg/kg, Intravenous	[4]
Peak Concentration (C _{max})	85 ng/mL	1 mg/kg, Intravenous	[4]
Plasma Clearance (CL)	36054 mL/h/mg	1 mg/kg, Intravenous	[4]
Acute Toxicity	Minimal side effects	1500 mg/kg, single oral dose	[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

3.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Antibacterial agent 166 against *Fusobacterium nucleatum* was determined using the broth microdilution method.

- Preparation of Bacterial Inoculum: *F. nucleatum* is cultured in a suitable anaerobic medium until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

- **Preparation of Antibacterial Agent Dilutions:** A serial two-fold dilution of Antibacterial agent 166 is prepared in a 96-well microtiter plate using the appropriate growth medium.
- **Inoculation and Incubation:** The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under anaerobic conditions at 37°C for a specified period (e.g., 48 hours).
- **Determination of MIC:** The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.

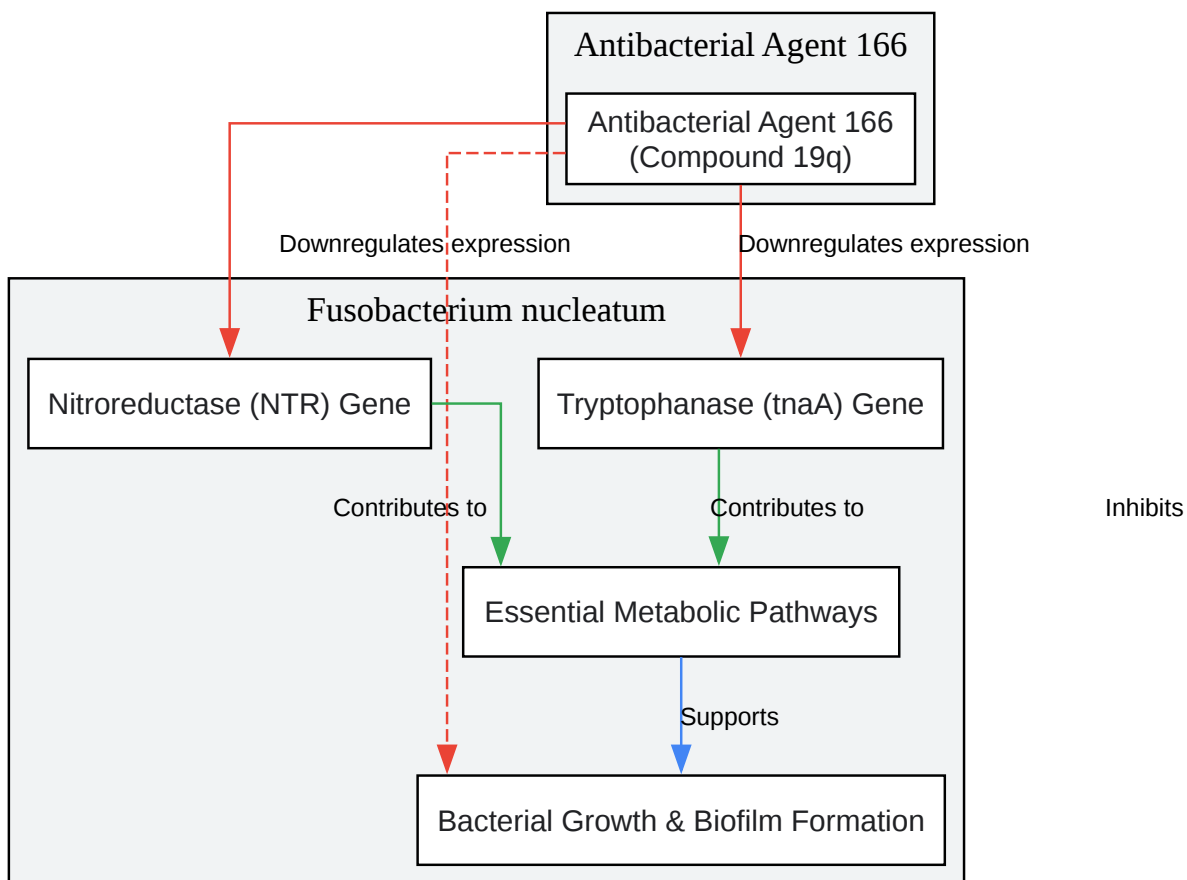
3.2. Cell Proliferation Assay (IC₅₀ Determination)

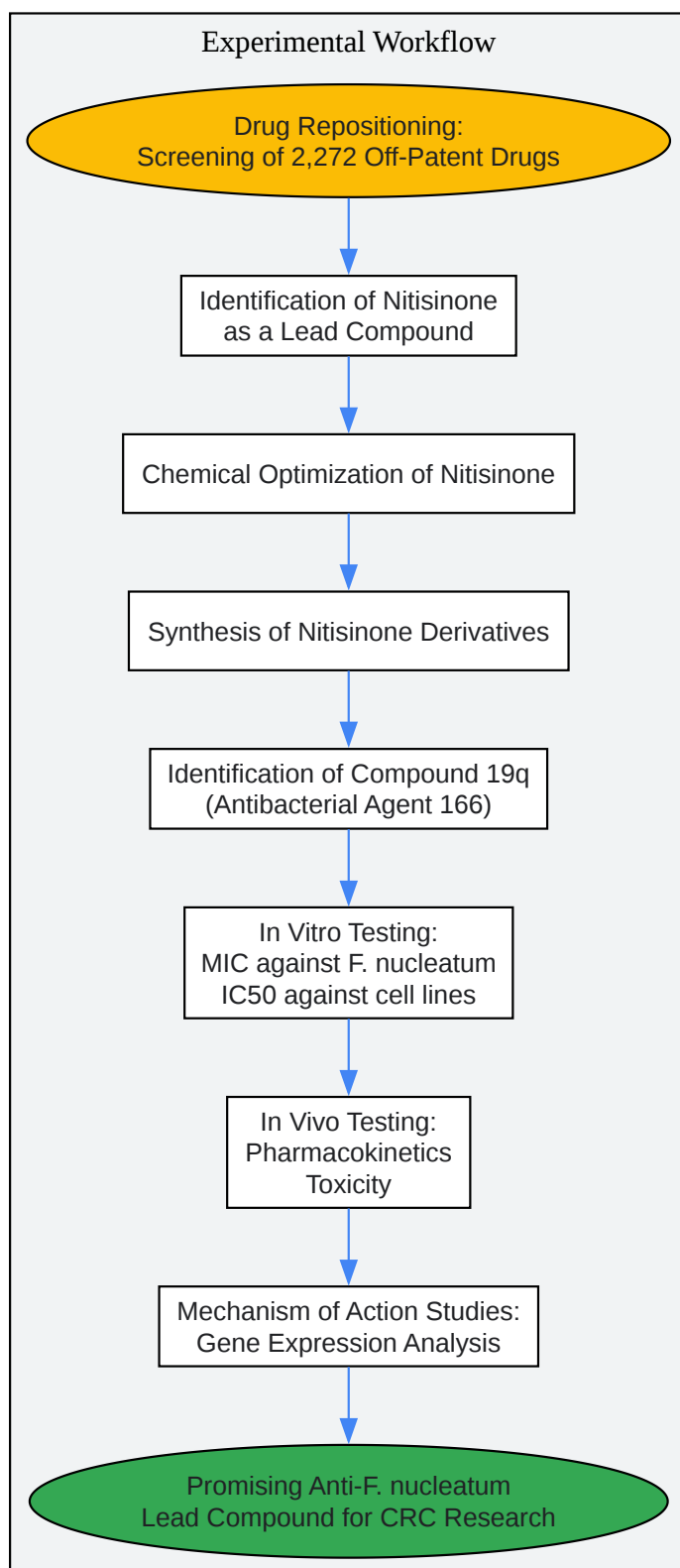
The half-maximal inhibitory concentration (IC₅₀) against cancer and normal cell lines was determined using a standard colorimetric assay (e.g., MTT or resazurin assay).

- **Cell Seeding:** Cells (e.g., MC-38 or human normal cell lines) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of Antibacterial agent 166 and incubated for a specified duration (e.g., 48 or 72 hours).
- **Addition of Proliferation Reagent:** A reagent such as MTT or resazurin is added to each well and incubated to allow for its conversion by viable cells into a colored product.
- **Measurement of Absorbance/Fluorescence:** The absorbance or fluorescence is measured using a microplate reader.
- **Calculation of IC₅₀:** The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

Preliminary studies suggest that Antibacterial agent 166 exerts its effect on *F. nucleatum* by downregulating the expression of nitroreductase (NTR) and tryptophanase (tnaA).^{[1][4]} The downregulation of these enzymes likely disrupts essential metabolic processes within the bacterium, leading to growth inhibition.





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